molecular formula C17H20N4O B11024515 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

Cat. No.: B11024515
M. Wt: 296.37 g/mol
InChI Key: OJEJBUFOECXOIM-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

    Benzimidazole Ring: The compound contains a benzimidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms.

    Ethyl Group: Attached to the benzimidazole ring is an ethyl group (C2H5), which provides flexibility and functionalization.

    2,5-Dimethylpyrrole: The other part of the compound features a 2,5-dimethylpyrrole ring, contributing to its overall structure.

Preparation Methods

The synthetic routes for N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide involve several steps. While I don’t have specific data on this exact compound, I can provide a general outline:

    Benzimidazole Synthesis: Start by synthesizing the benzimidazole ring. Common methods include condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Ethyl Group Addition: Introduce the ethyl group using standard organic reactions (e.g., alkylation).

    Pyrrole Ring Formation: Prepare the 2,5-dimethylpyrrole ring through cyclization reactions.

    Final Assembly: Combine the benzimidazole and pyrrole moieties to form the target compound.

Chemical Reactions Analysis

    Oxidation/Reduction: The compound may undergo oxidation or reduction reactions at specific functional groups.

    Substitution: Substitution reactions can occur at the benzimidazole nitrogen or other sites.

    Reagents and Conditions: Specific reagents and conditions depend on the reaction type and desired modifications.

    Major Products: The major products would be derivatives with altered functional groups.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory effects.

    Chemistry: Use it as a building block for more complex molecules.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart from related structures.

    Similar Compounds: Mention other benzimidazole-based compounds with similar features.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(2,5-dimethylpyrrol-1-yl)acetamide

InChI

InChI=1S/C17H20N4O/c1-13-7-8-14(2)21(13)11-17(22)18-9-10-20-12-19-15-5-3-4-6-16(15)20/h3-8,12H,9-11H2,1-2H3,(H,18,22)

InChI Key

OJEJBUFOECXOIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NCCN2C=NC3=CC=CC=C32)C

Origin of Product

United States

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